molecular formula C8H12NO2+ B1236765 [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium

[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium

Cat. No.: B1236765
M. Wt: 154.19 g/mol
InChI Key: QHGUCRYDKWKLMG-QMMMGPOBSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(2-ammonio-1-hydroxyethyl)phenol is in nature, p-octopamine is believed to exist in only one stereoisomeric form, the L- or [R-(-)] form. It is an octopaminium and a phenylethylamine. It derives from a 2-phenylethylamine.

Scientific Research Applications

1. Metabolism and Identification of Urinary Metabolites

(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium, as a phenethylamine derivative, is studied in the context of its in vivo metabolism. In a study by Kanamori et al. (2002), the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, identifying various metabolites through liquid-liquid extraction and gas chromatography-mass spectrometry. This research is crucial for understanding the metabolic pathways and potential impacts of related compounds on biological systems Kanamori et al., 2002.

2. Synthesis and Characterization of Derivatives

The compound is also involved in the synthesis of other important chemicals. Kamal et al. (2007) discuss the lipase-catalyzed enantiomer separation of related compounds, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride. This process showcases the utility of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium in creating enantiomerically pure compounds, which are significant in various chemical and pharmaceutical applications Kamal et al., 2007.

3. Application in Oxidation Reactions

In a study by Schofield et al. (1971), the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, a compound closely related to (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium, is explored. The research provides insights into the formation of benzofuran and dihydrobenzofuran derivatives, demonstrating the compound's role in complex chemical transformations Schofield et al., 1971.

4. Development of Fluorescent and Colorimetric Probes

Diana et al. (2020) synthesized a new fluorescent and colorimetric pH probe using a derivative of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium. This research highlights its potential application in developing pH sensors for acidic and alkaline solutions, which can be useful in various scientific and industrial settings Diana et al., 2020.

5. Involvement in Polyimide Synthesis

Okabe et al. (2010) utilized a derivative of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium in the synthesis of new aromatic polyimides. These polyimides, characterized for their thermal properties, demonstrate the compound's role in developing materials with unique thermal and mechanical properties Okabe et al., 2010.

Properties

Molecular Formula

C8H12NO2+

Molecular Weight

154.19 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1/t8-/m0/s1

InChI Key

QHGUCRYDKWKLMG-QMMMGPOBSA-O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C[NH3+])O)O

SMILES

C1=CC(=CC=C1C(C[NH3+])O)O

Canonical SMILES

C1=CC(=CC=C1C(C[NH3+])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
Reactant of Route 2
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
Reactant of Route 3
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
Reactant of Route 4
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
Reactant of Route 5
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
Reactant of Route 6
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.